CP-601927

概要

説明

準備方法

CP-601927の合成は、ベンザゼピンコア構造の調製から始まるいくつかのステップを含みます。合成経路には通常、以下が含まれます。

ベンザゼピン環の形成: これは、適切な前駆体の環化を伴い、多くの場合、一連の縮合反応と環化反応によって行われます。

官能基の導入: トリフルオロメチル基などの特定の官能基は、ハロゲン化や求核置換反応などの反応によってベンザゼピンコアに導入されます.

This compoundの工業生産方法は広く文書化されていませんが、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために合成経路を最適化する可能性があります。

化学反応の分析

CP-601927は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、ベンザゼピン環上の官能基を修飾することができ、化合物の薬理学的特性を変化させる可能性があります。

還元: 還元反応は、分子内の特定の原子の酸化状態を修飾するために使用でき、その反応性と安定性に影響を与えます。

これらの反応で使用される一般的な試薬と条件には、強酸と強塩基、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究の用途

This compoundは、主に主要なうつ病の治療における可能性について調査されてきました。 動物モデルにおいて抗うつ薬様活性を示しており、他の抗うつ療法の増強として臨床試験で評価されました . さらに、α4β2ニコチン性アセチルコリン受容体に対する選択的な作用により、さまざまな神経学的状態におけるこの受容体の役割を研究するための貴重なツールとなっています .

科学的研究の応用

CP-601927 has been primarily investigated for its potential in treating major depressive disorder. It has shown antidepressant-like activity in animal models and was evaluated in clinical trials as an augmentation to other antidepressant therapies . Additionally, its selective action on the α4β2 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various neurological conditions .

作用機序

CP-601927は、α4β2ニコチン性アセチルコリン受容体に選択的に結合し、部分的に活性化することで効果を発揮します . この受容体は、神経伝達物質の放出とニューロンの興奮性を調節する役割を果たしています。 部分アゴニストとして作用することで、this compoundは過剰な刺激を引き起こすことなく受容体活性を高めることができ、主要なうつ病などの状態において治療効果をもたらす可能性があります .

6. 類似の化合物との比較

This compoundは、バレニクリンやCP-601932などの他のα4β2ニコチン性アセチルコリン受容体部分アゴニストと構造的に関連しています . これらの化合物と比較して、this compoundは優れた脳への浸透性と好ましい薬物動態プロファイルを有することが示されています . α4β2受容体における高親和性と部分アゴニスト活性というユニークな組み合わせにより、他の類似の化合物とは区別されています .

類似の化合物

- バレニクリン

- CP-601932

- ジアニックリン

- ABT-418

- ABT-089

類似化合物との比較

CP-601927 is structurally related to other α4β2 nicotinic acetylcholine receptor partial agonists, such as varenicline and CP-601932 . Compared to these compounds, this compound has shown good brain penetration and a favorable pharmacokinetic profile . Its unique combination of high affinity and partial agonist activity at the α4β2 receptor distinguishes it from other similar compounds .

Similar Compounds

- Varenicline

- CP-601932

- Dianicline

- ABT-418

- ABT-089

生物活性

CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), developed primarily for its potential therapeutic effects in various central nervous system (CNS) disorders, including major depressive disorder (MDD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, research findings, and implications for clinical use.

This compound acts as a partial agonist at the α4β2 nAChR, which plays a crucial role in modulating neurotransmitter release and influencing mood regulation. By binding to these receptors, this compound can enhance dopaminergic activity in the mesolimbic pathway, which is associated with reward and pleasure, potentially alleviating symptoms of depression and anxiety .

Pharmacological Profile

The pharmacological profile of this compound has been evaluated through various preclinical and clinical studies. Notable findings include:

- Efficacy in Animal Models : In forced swim tests (FST), this compound significantly reduced immobility time across multiple doses (0.25 mg/kg to 1.5 mg/kg), indicating an antidepressant-like effect. The data suggest a dose-dependent response with statistical significance at all tested doses compared to saline controls .

- Behavioral Effects : In novelty-suppressed feeding tests, this compound increased the time to the first feeding episode, suggesting anxiolytic properties. However, it did not significantly reduce overall food intake in home cage settings .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. A study involving juvenile rats reported no significant adverse effects on learning, memory, or reproductive capacity. However, transient reductions in body weight were observed at higher doses (3 mg/kg), alongside the death of two males receiving this dose . These findings indicate a need for cautious dose management in potential clinical applications.

Clinical Trials

Clinical investigations have explored the efficacy of this compound as an adjunct treatment for MDD. A notable trial indicated that while this compound was generally well-tolerated, it did not demonstrate sufficient efficacy to warrant further development as a standalone antidepressant therapy . The compound's mechanism was hypothesized to involve modulation of monoamine neurotransmitter release, which aligns with its action on nAChRs.

Comparative Efficacy

The following table summarizes key findings from studies evaluating the biological activity of this compound against control groups:

Case Studies

In clinical settings, this compound has been investigated for its potential in enhancing existing antidepressant therapies. However, outcomes have been mixed, leading to its discontinuation in some trials due to insufficient efficacy compared to placebo controls .

特性

IUPAC Name |

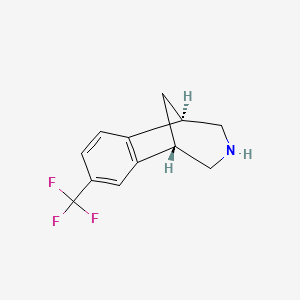

(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBTWYQAWEZHH-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357425-02-6 | |

| Record name | CP-601927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-601927 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP-601927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。